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Compound of Interest

Compound Name: 2-Amino-6-chloropurine

Cat. No.: B10820422

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for 2-
Amino-6-chloropurine (CAS No: 10310-21-1), a crucial intermediate in the synthesis of
various biologically active purine derivatives. The following sections detail its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, along with the
experimental protocols for data acquisition.

Spectroscopic Data Summary

The empirical formula for 2-Amino-6-chloropurine is CsH4CINs, with a molecular weight of
169.57 g/mol .[1] The spectroscopic data presented below serves to confirm the structure and
purity of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of 2-Amino-6-
chloropurine in solution. The data provided here was obtained in Deuterated Dimethyl
Sulfoxide (DMSO-ds).

1H NMR Data
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Atom Number Chemical Shift (ppm) Multiplicity
H8 8.112 Singlet
NH:z 6.97 (approx.) Broad Singlet

NH (imidazole)

12.5 (approx.)

Broad Singlet

Note: The chemical shifts for the amine (NHz) and imidazole (NH) protons can be broad and

their positions may vary depending on concentration and temperature.

13C NMR Data

Atom Number

Chemical Shift (ppm)

C2 159.741
C4 155.266
C5 122.715
C6 148.605
Cc8 141.531

Infrared (IR) Spectroscopy

The FT-IR spectrum of 2-Amino-6-chloropurine, typically recorded as a KBr pellet, displays

characteristic absorption bands corresponding to its functional groups.
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Wavenumber (cm~?) Functional Group Vibration Mode
3400 - 3200 N-H (Amine) Stretching

3100 - 3000 C-H (Aromatic) Stretching

1680 - 1640 C=N (Purine ring) Stretching

1650 - 1580 N-H (Amine) Bending

1600 - 1400 C=C (Aromatic) Ring Stretching
850 - 550 C-ClI Stretching

Mass Spectrometry (MS)

Electron lonization Mass Spectrometry (EI-MS) of 2-Amino-6-chloropurine provides
information about its molecular weight and fragmentation pattern, aiding in structural
confirmation.

Key Mass Fragments

m/z Proposed Fragment
169 [M]* (Molecular lon)
134 [M - CIJ*

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below.

NMR Spectroscopy Protocol

Sample Preparation:

o Approximately 5-10 mg of 2-Amino-6-chloropurine is accurately weighed and dissolved in
0.5-0.7 mL of DMSO-ds in a clean, dry NMR tube.

e The sample is gently agitated or sonicated to ensure complete dissolution.
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» A small amount of a reference standard, such as Tetramethylsilane (TMS), is added for
chemical shift calibration.

Instrumentation and Parameters:
e Spectrometer: A high-field NMR spectrometer (e.g., 400 or 500 MHz) is used.
e 1HNMR:
o Pulse sequence: Standard single-pulse experiment.
o Number of scans: 16-64, depending on sample concentration.
o Relaxation delay: 1-2 seconds.
e 1BC NMR:
o Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
o Number of scans: 1024 or more, due to the low natural abundance of 3C.

o Relaxation delay: 2-5 seconds.

Infrared (IR) Spectroscopy Protocol (KBr Pellet Method)

Sample Preparation:

o Approximately 1-2 mg of finely ground 2-Amino-6-chloropurine is mixed with 100-200 mg
of dry, spectroscopy-grade Potassium Bromide (KBr) in an agate mortar.

e The mixture is thoroughly ground to a fine, homogeneous powder.

o A portion of the powder is transferred to a pellet die and compressed under high pressure (8-
10 tons) using a hydraulic press to form a thin, transparent pellet.

Instrumentation and Parameters:

e Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.
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Scan Range: 4000 - 400 cm™1.

Resolution: 4 cmm—1.

Number of Scans: 16-32.

A background spectrum of a pure KBr pellet is recorded and subtracted from the sample
spectrum.

Mass Spectrometry (MS) Protocol (Electron lonization)

Sample Introduction:

o The sample is introduced into the mass spectrometer via a direct insertion probe or, if
sufficiently volatile, through a gas chromatograph. For direct insertion, a small amount of the
solid sample is placed in a capillary tube at the end of the probe.

Instrumentation and Parameters:

 |onization Method: Electron lonization (EI).

« lonization Energy: 70 eV.

e Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

e Scan Range: m/z 50-500.

Visualizations

The following diagrams illustrate the logical workflow of the spectroscopic analysis and the
proposed mass spectrometry fragmentation pathway.
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Caption: Workflow for Spectroscopic Analysis of 2-Amino-6-chloropurine.
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Caption: Proposed EI-MS Fragmentation Pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [Spectroscopic Profile of 2-Amino-6-chloropurine: An In-
depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b10820422#spectroscopic-data-nmr-ir-ms-for-2-
amino-6-chloropurine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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